SILAC Proteomics: Defined +10 Da Mass Shift Enables Multiplexed Protein Quantification
In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Arginine:HCl (15N4) serves as a component of the 'heavy' labeling strategy. When combined with 13C6-labeled arginine, the 13C6,15N4 isotopologue (Arg-10) generates a +10 Da mass shift in tryptic peptides relative to unlabeled (light) arginine, compared to the +6 Da shift produced by 13C6-arginine (Arg-6) alone. This 10-Da offset is specifically exploited in three-plex SILAC experiments, where light (0 Da), medium (13C6, +6 Da), and heavy (13C6,15N4, +10 Da) conditions are simultaneously quantified in a single LC-MS/MS run . A comparative proteomics study demonstrated that using [15N4]arginine in combination with [13C6]lysine for metabolic labeling, followed by multiplex MS/MS with a wide precursor window, achieved more than a 10-fold increase in dynamic range of quantification compared to conventional extracted ion chromatogram (XIC)-based methods [1].
| Evidence Dimension | Mass shift in SILAC multiplexing |
|---|---|
| Target Compound Data | +10 Da (13C6,15N4-arginine, Arg-10) |
| Comparator Or Baseline | +6 Da (13C6-arginine, Arg-6); 0 Da (unlabeled L-arginine) |
| Quantified Difference | +4 Da additional shift relative to 13C6-arginine; enables three-plex SILAC |
| Conditions | Metabolic incorporation in cell culture followed by tryptic digestion and LC-MS/MS analysis |
Why This Matters
The specific +10 Da mass shift enables unambiguous discrimination of three experimental conditions (light/medium/heavy) in a single SILAC experiment, which is not achievable with unlabeled arginine or single-isotope arginine variants.
- [1] Zhang G, Fenyo D, Neubert TA. Automated comparative proteomics based on multiplex tandem mass spectrometry and stable isotope labeling. Mol Cell Proteomics. 2006;5(2):401-411. doi:10.1074/mcp.T500021-MCP200. View Source
